molecular formula C15H16N7O5S3- B1197708 Cefmetazole(1-)

Cefmetazole(1-)

Cat. No. B1197708
M. Wt: 470.5 g/mol
InChI Key: SNBUBQHDYVFSQF-HIFRSBDPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cefmetazole(1-) is a cephalosporin carboxylic acid anion. It is a conjugate base of a cefmetazole.

Scientific Research Applications

Antibacterial Spectrum and Clinical Applications

Cefmetazole is known for its wide antibacterial spectrum, effectively targeting various Gram-positive and Gram-negative bacteria. It has shown remarkable stability against beta-lactamase, making it effective against bacteria that are resistant to conventional cephalosporins (De Lorenzi et al., 1990). Clinical trials have demonstrated its efficacy in treating infections in the urinary tract, respiratory tract, and skin (Schentag, 1991).

Postmarketing Surveillance

Extensive postmarketing surveillance in Japan highlighted its safety profile and effectiveness in treating infections. The surveillance program included a comprehensive data collection on patients treated with cefmetazole, providing valuable insights into its clinical use and adverse reactions (Saito, 1989).

Pharmacokinetics

Studies have examined the pharmacokinetics of cefmetazole, including its distribution in plasma and interstitial fluid. These studies provide crucial information for understanding the optimal dosing and administration of cefmetazole (Tan et al., 1989).

Activity Against Anaerobic Bacteria

Cefmetazole has been specifically studied for its activity against anaerobic bacteria, offering potential applications in treating infections caused by these organisms (Cornick et al., 1987).

Clinical Trials and Comparative Studies

Several clinical trials and comparative studies have been conducted to assess the efficacy of cefmetazole in various infections. These studies provide evidence of its effectiveness in medical settings, particularly in treating respiratory, urinary, and skin infections (Griffith et al., 1989).

In Vitro and In Vivo Antimicrobial Activities

Research has focused on cefmetazole's in vitro and in vivo antimicrobial activities, especially against Bacteroides fragilis, demonstrating its therapeutic potential in infections caused by this pathogen (Isono et al., 1982).

properties

Product Name

Cefmetazole(1-)

Molecular Formula

C15H16N7O5S3-

Molecular Weight

470.5 g/mol

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/p-1/t13-,15+/m1/s1

InChI Key

SNBUBQHDYVFSQF-HIFRSBDPSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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